molecular formula C11H13BClNO4 B1418636 (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 850589-49-0

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No. B1418636
CAS RN: 850589-49-0
M. Wt: 269.49 g/mol
InChI Key: HPRBSCDTOODIQX-UHFFFAOYSA-N
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Description

The compound “(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It is used for the synthesis of a series of arylphthalazine derivatives as potent, and orally bioavailable inhibitors of VEGFR-2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, boronic acids and their derivatives are generally synthesized through reactions involving organometallic compounds and borate esters . More research is needed to provide a detailed synthesis analysis for this specific compound.


Molecular Structure Analysis

The molecular formula of the compound is C11H13BClNO4 . The structure includes a phenyl ring with a boronic acid group, a chlorine atom, and a morpholine-4-carbonyl group attached to it .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.49 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Building Block for Synthesis

This compound is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It’s a versatile reagent that can be used to construct a wide range of complex molecules.

Synthesis of Arylphthalazine Derivatives

It is used for the synthesis of a series of arylphthalazine derivatives . These derivatives are potent and orally bioavailable inhibitors of VEGFR-2, a key receptor involved in angiogenesis, which is the formation of new blood vessels. This makes them potential candidates for cancer therapy.

Synthesis of Morpholines

The morpholine motif in this compound has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound can be used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Transition Metal Catalysis

The compound can be used in syntheses performed in a stereoselective manner and using transition metal catalysis . This allows for the creation of complex molecules with high selectivity and efficiency.

Synthesis of Biologically Active Molecules

Morpholines, such as the one present in this compound, are frequently found in biologically active molecules and pharmaceuticals . Therefore, this compound can be used in the synthesis of a wide range of biologically active molecules.

Preclinical Drug Metabolism Studies

The compound can be used in preclinical in vitro and in vivo drug metabolism studies . For example, it can be used to synthesize labeled morpholines for use in these studies.

properties

IUPAC Name

[3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRBSCDTOODIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657219
Record name [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

CAS RN

850589-49-0
Record name B-[3-Chloro-4-(4-morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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